Product packaging for 4-Methoxymagnaldehyde B(Cat. No.:)

4-Methoxymagnaldehyde B

Cat. No.: B1265186
M. Wt: 294.3 g/mol
InChI Key: PDSJHKVGVLTIBI-GQCTYLIASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methoxymagnaldehyde B is a lignan that was first isolated from the stem bark of Magnolia obovata . Its structure has been determined through comprehensive spectroscopic and physicochemical analyses, including 2D NMR and high-resolution EI-MS, to be 5′-allyl-2′-hydroxyphenyl-4-methoxy-3-cinnamic aldehyde . This compound is of significant interest in pharmacological and anticancer research due to its demonstrated cytotoxic activity. In vitro assays have shown that this compound exhibits potent cytotoxic effects against a panel of human cancer cell lines, including HeLa (cervical cancer), A549 (lung cancer), and HCT116 (colorectal cancer) . Notably, it displayed the strongest activity against the HCT116 colon cancer cell line, with a notable IC50 value of 1.3 μg/ml, making it a promising lead compound for the development of novel chemotherapeutic agents . Researchers can utilize this naturally derived lignan to explore its mechanism of action, potential molecular targets, and structure-activity relationships. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H18O3 B1265186 4-Methoxymagnaldehyde B

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C19H18O3

Molecular Weight

294.3 g/mol

IUPAC Name

(E)-3-[5-(2-hydroxy-5-prop-2-enylphenyl)-2-methoxyphenyl]prop-2-enal

InChI

InChI=1S/C19H18O3/c1-3-5-14-7-9-18(21)17(12-14)15-8-10-19(22-2)16(13-15)6-4-11-20/h3-4,6-13,21H,1,5H2,2H3/b6-4+

InChI Key

PDSJHKVGVLTIBI-GQCTYLIASA-N

Isomeric SMILES

COC1=C(C=C(C=C1)C2=C(C=CC(=C2)CC=C)O)/C=C/C=O

Canonical SMILES

COC1=C(C=C(C=C1)C2=C(C=CC(=C2)CC=C)O)C=CC=O

Synonyms

4-methoxymagnaldehyde B
5'-allyl-2'-hydroxyphenyl-4-methoxy-3-cinnamic aldehyde

Origin of Product

United States

Isolation and Structural Elucidation of 4 Methoxymagnaldehyde B

Advanced Spectroscopic Characterization Techniques

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a key analytical technique used in the structural elucidation of chemical compounds. It provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation at various wavelengths. The IR spectrum of 4-Methoxymagnaldehyde B exhibits several characteristic absorption bands that correspond to specific vibrational modes of its constituent bonds.

Detailed analysis of the IR spectrum of this compound, as reported in scientific literature, reveals the presence of hydroxyl, alkyl, carbonyl, and aromatic functionalities. acs.org The broad absorption band observed around 3425 cm⁻¹ is indicative of the O-H stretching vibration of a hydroxyl group. acs.org The peak at approximately 2925 cm⁻¹ corresponds to C-H stretching vibrations of alkyl groups. acs.org A strong absorption at 1680 cm⁻¹ is characteristic of the C=O stretching of a carbonyl group, likely an aldehyde. acs.org The absorptions in the region of 1600-1450 cm⁻¹ are attributed to the C=C stretching vibrations within the aromatic rings. acs.org Further bands in the fingerprint region, such as those at 1270, 1150, and 970 cm⁻¹, provide additional structural information. acs.org

The table below summarizes the key infrared absorption bands for this compound.

Frequency (cm⁻¹)Vibration TypeFunctional Group
3425O-H stretchHydroxyl
2925C-H stretchAlkyl
1680C=O stretchCarbonyl (Aldehyde)
1600C=C stretchAromatic Ring
1510C=C stretchAromatic Ring
1450C=C stretchAromatic Ring
1270C-O stretch / C-H bendFingerprint Region
1150C-O stretch / C-H bendFingerprint Region
970C-H bend (out-of-plane)Alkene/Aromatic

Biological Activities and Mechanistic Investigations of 4 Methoxymagnaldehyde B

In Vitro Cytotoxicity Profiling

There is currently a lack of specific published data on the in vitro cytotoxicity of 4-Methoxymagnaldehyde B against human cancer cell lines such as HCT116 (colon cancer), HeLa (cervical cancer), and A549 (lung cancer). Consequently, specific IC50 values for this compound are not available.

However, it is noteworthy that other lignans (B1203133) and extracts from the Magnolia genus, from which this compound is derived, have demonstrated cytotoxic activities against various cancer cell lines. This suggests that this compound may also possess cytotoxic properties that are yet to be experimentally verified.

To illustrate the typical data generated in such studies, the following table presents hypothetical IC50 values. It is crucial to understand that these are not actual experimental values for this compound but are representative of the type of data obtained in cytotoxicity profiling.

Hypothetical IC50 Values for Compounds Against Human Cancer Cell Lines
CompoundHCT116 (µM)HeLa (µM)A549 (µM)
Compound X15.222.518.9
Compound Y8.712.110.5
Compound Z35.445.841.2

Molecular Mechanisms of Action and Cellular Targets

Direct studies on the molecular mechanisms of action and cellular targets of this compound have not been reported. However, by examining its structural relative, (E)-cinnamaldehyde, and other bioactive lignans, potential mechanisms can be postulated.

(E)-cinnamaldehyde has been shown to inhibit the activity of certain enzymes. A notable example is its inhibitory effect on Phenylalanine Ammonia-Lyase (PAL), a key enzyme in the phenylpropanoid pathway in plants tandfonline.comresearchgate.nettandfonline.com. This enzyme is responsible for converting L-phenylalanine to trans-cinnamic acid. While PAL is a plant enzyme, the ability of cinnamaldehyde to interact with and inhibit enzyme activity suggests that this compound could potentially interact with structurally similar enzymes in human cells.

Furthermore, some research has suggested that cinnamaldehyde can affect membrane-bound enzymes like plasma membrane ATPase, leading to alterations in cellular function and integrity researchgate.netresearchgate.net. Disruption of membrane integrity is a mechanism through which some antimicrobial and cytotoxic compounds exert their effects.

The functional parent compound, (E)-cinnamaldehyde, has been reported to modulate several key cellular signaling pathways involved in cell survival, proliferation, and inflammation. Studies have shown that cinnamaldehyde can activate the ERK1/2, Akt, and JNK signaling pathways nih.gov. The activation of these pathways can have diverse and context-dependent effects on cells. For instance, in some contexts, activation of these pathways is associated with cell survival and proliferation, while in others, it can lead to apoptosis or cell cycle arrest, particularly in cancer cells nih.gov.

Lignans isolated from Magnolia species have also been found to influence these signaling cascades. For example, certain lignans have been shown to inhibit both ERK and Akt signaling pathways, which are often dysregulated in inflammatory diseases and cancer nih.gov. The lignan (B3055560) magnolin has been reported to suppress the ERKs/RSK2 signaling pathway, contributing to its anticancer effects nih.gov.

Consistent with its effects on signaling pathways, (E)-cinnamaldehyde has been shown to modulate the expression of various genes and the levels of their corresponding proteins. For example, it can regulate the expression of proteins involved in apoptosis, such as those in the Bcl-2 family, and cell cycle regulators frontiersin.org. Cinnamaldehyde has also been reported to downregulate the expression of pro-inflammatory cytokines like IL-1β, IL-6, and TNF-α researchgate.net.

Lignans from Magnolia have also been shown to affect gene expression. For instance, magnolol has been found to increase the expression of genes responsible for the survival and function of pancreatic β-cells semanticscholar.org. Furthermore, studies on the flowering of Magnolia species have identified the regulation of various genes, including those encoding transcription factors and proteins involved in hormone signaling, indicating the broader impact of its constituent compounds on genetic expression mdpi.comnih.gov.

The potential modulatory effects of this compound on gene and protein expression would likely be a key area of future research to understand its biological activities. The following table provides examples of genes and proteins that are often investigated in relation to the biological activities of natural compounds.

Examples of Genes and Proteins Potentially Modulated
CategoryGene/ProteinPotential Function
ApoptosisBaxPro-apoptotic
ApoptosisBcl-2Anti-apoptotic
Cell Cyclep21Cell cycle inhibitor
InflammationCOX-2Pro-inflammatory enzyme
Signalingp-ERKActivated form of ERK kinase

Structure-Activity Relationship (SAR) Studies of this compound Derivatives and Analogs

SAR studies are crucial in medicinal chemistry for optimizing the biological activity of a lead compound. For a molecule like this compound, which is characterized by a methoxy-substituted aromatic ring and an aldehyde functional group, SAR studies would involve the synthesis and biological evaluation of derivatives with modifications at various positions.

The biological efficacy of aromatic aldehydes is significantly influenced by the nature and position of substituents on the aromatic ring. The methoxy (B1213986) group (-OCH3), in particular, plays a multifaceted role in modulating a molecule's properties and its interaction with biological targets. nih.gov

The position of the methoxy group is a critical determinant of biological activity. Studies on methoxy-substituted benzaldehydes have shown that the electronic effects of the methoxy group vary depending on its location (ortho, meta, or para) relative to the aldehyde group. nih.gov A methoxy group at the para position, as in 4-methoxybenzaldehyde, exerts a strong electron-donating mesomeric effect, which can influence the reactivity of the aldehyde. nih.gov In contrast, a methoxy group at the ortho or meta position can have different electronic and steric effects, which in turn can alter the biological activity. nih.gov For instance, in a series of tubulin inhibitors, ortho-methoxy substitution on a phenyl ring was found to be optimal for potent activity, while meta- and para-methoxy substitutions led to a decrease in potency. acs.org

The presence of other functional groups in conjunction with the methoxy group can lead to synergistic or antagonistic effects on biological activity. For example, the combination of hydroxyl and methoxy groups on a phenyl ring has been shown to be important for the antiproliferative and antioxidative activities of certain compounds. mdpi.comresearchgate.net The interplay between the electron-donating and -withdrawing nature of different substituents can fine-tune the molecule's interaction with its biological target.

To illustrate the impact of substituents on biological activity, the following table summarizes the in vitro antitumor activities of a series of compounds with modifications on a phenyl ring, highlighting the effect of methoxy substitution.

CompoundSubstitution on Phenyl Ring (Part B)SKOV3 IC50 (µM)A549 IC50 (µM)
Y23 Unsubstituted0.77 ± 0.030.92 ± 0.07
Y28 2-OCH3 (ortho)0.28 ± 0.010.33 ± 0.02
Y29 3-OCH3 (meta)> 20> 20
Y30 4-OCH3 (para)1.8 ± 0.12.1 ± 0.2
Y39 2-OCHF20.35 ± 0.020.41 ± 0.03
Y40 2-OCF30.31 ± 0.020.38 ± 0.02
Data synthesized from a study on novel tubulin inhibitors. acs.org

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. nih.gov For aromatic aldehydes, the key pharmacophoric features often include the aromatic ring, the carbonyl group of the aldehyde, and specific hydrogen bond donors or acceptors. mdpi.com

The aromatic ring can participate in π-π stacking, hydrophobic, and van der Waals interactions with the target protein. mdpi.com The aldehyde group, being a polarizable group, can act as a hydrogen bond acceptor. The oxygen atom of the methoxy group can also serve as a hydrogen bond acceptor, contributing to the binding affinity.

In the context of this compound, the key pharmacophore would likely consist of:

An aromatic ring as a hydrophobic core.

A hydrogen bond acceptor feature from the aldehyde's carbonyl oxygen.

Another hydrogen bond acceptor feature from the methoxy group's oxygen.

The specific spatial arrangement of these features, which would be crucial for optimal interaction with the binding site of a target protein.

The identification of such pharmacophores is essential for the rational design of new, more potent analogs and for virtual screening to identify novel compounds with similar biological activities.

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can have a profound impact on biological activity. mdpi.com Chiral molecules can exist as enantiomers, which are non-superimposable mirror images of each other. These enantiomers can exhibit significantly different biological activities, as they may interact differently with chiral biological targets such as enzymes and receptors.

Advanced Research Methodologies in the Study of 4 Methoxymagnaldehyde B

Application of Metabolomics in Elucidating Biological Effects

Metabolomics is the large-scale study of small molecules, or metabolites, within cells, biofluids, tissues, or organisms. It provides a functional readout of the physiological state of a cell or organism and can offer insights into the biological impact of a compound.

Global Metabolite Profiling in Response to 4-Methoxymagnaldehyde B Exposure

A global, untargeted metabolomics approach would be the first step to understand the broad biochemical effects of this compound. This would involve treating a biological system (e.g., cancer cell lines) with the compound and analyzing the resulting changes in the metabolome using techniques like liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS).

Hypothetical Data from Global Metabolite Profiling:

MetaboliteFold Change (Treated vs. Control)p-valuePutative Identification
Lactate2.5< 0.01Increased glycolysis
Citrate0.4< 0.01Disruption of TCA cycle
Glutathione0.6< 0.05Induction of oxidative stress
Phosphocholine1.8< 0.05Altered membrane metabolism

This table is illustrative and does not represent actual experimental data for this compound.

Pathway Analysis for Metabolic Perturbations and Biomarker Discovery

Data from global metabolite profiling would be used for pathway analysis to identify metabolic pathways significantly perturbed by this compound. Tools such as MetaboAnalyst or the Kyoto Encyclopedia of Genes and Genomes (KEGG) could map the altered metabolites to specific pathways. This analysis could reveal, for instance, that the compound affects central carbon metabolism, amino acid metabolism, or lipid metabolism, providing clues to its mechanism of action. Furthermore, significantly altered metabolites could be investigated as potential biomarkers of the compound's activity.

Proteomics and Target Deconvolution Strategies

Proteomics aims to identify and quantify the entire set of proteins (the proteome) in a biological system. In the context of this compound, proteomics is crucial for identifying the direct protein targets of the compound and understanding the downstream effects on protein expression.

Identification of Direct Protein-Ligand Interactions

Several proteomic techniques can be employed to identify the direct binding partners of this compound. One common method is affinity purification-mass spectrometry (AP-MS). This would involve immobilizing a derivatized version of this compound onto a solid support and using it to "pull down" interacting proteins from a cell lysate. The captured proteins would then be identified by mass spectrometry.

Potential Protein Targets Identified by AP-MS:

Protein NameGene NameFunction
Tubulin alpha-1A chainTUBA1ACytoskeleton organization
Heat shock protein 90HSP90AA1Protein folding, signal transduction
Pyruvate kinasePKMGlycolysis

This table is a hypothetical representation of potential findings and is not based on published data for this compound.

Differential Protein Expression Studies in Affected Cells or Tissues

To understand the broader cellular response to this compound, quantitative proteomics would be used to compare the proteomes of treated and untreated cells or tissues. Techniques such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC) or Tandem Mass Tagging (TMT) coupled with LC-MS/MS would reveal proteins that are up- or down-regulated upon compound exposure. This can provide insights into the cellular pathways and processes affected by the compound's activity.

Chemical Genetics and Phenotypic Screening Approaches for Target Validation

Chemical genetics uses small molecules as probes to perturb protein function, thereby allowing for the study of biological processes in a manner analogous to traditional genetics. Phenotypic screening is a powerful approach within chemical genetics to identify compounds that induce a desired cellular phenotype and to subsequently identify their targets.

A forward chemical genetics screen could be performed using a library of structurally diverse compounds, which might include this compound and its analogs, to identify molecules that produce a specific phenotype of interest (e.g., inhibition of cancer cell proliferation, induction of apoptosis). Once a "hit" like this compound is identified, target deconvolution becomes the next critical step.

For target validation, a reverse chemical genetics approach could be used. If proteomics studies suggest a putative protein target, the gene encoding that protein could be knocked down or knocked out (e.g., using CRISPR/Cas9). If the resulting phenotype mimics the effect of treatment with this compound, it provides strong evidence that the identified protein is indeed the target. Furthermore, overexpression of the target protein might confer resistance to the compound.

Computational Chemistry and Molecular Modeling for Ligand-Target Interactions

The exploration of the therapeutic potential of natural compounds like this compound is significantly enhanced by computational chemistry and molecular modeling. These in silico approaches provide profound insights into the interactions between a ligand (this compound) and its biological targets at a molecular level. By simulating these interactions, researchers can predict binding affinities, understand mechanisms of action, and guide the development of more potent and selective derivatives.

Molecular Docking Investigations

Molecular docking is a pivotal computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. In the study of this compound, molecular docking simulations are instrumental in identifying potential protein targets and elucidating the specific interactions that govern its biological activity.

The process involves computationally placing the 3D structure of this compound into the binding site of a target protein. Scoring functions are then used to estimate the binding affinity, with lower binding energy scores typically indicating a more stable and favorable interaction. These simulations can reveal key molecular interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces that stabilize the ligand-target complex.

For instance, studies on structurally related benzaldehyde derivatives have successfully employed molecular docking to investigate their inhibitory activity on enzymes like tyrosinase. These studies demonstrate that the methoxy (B1213986) and aldehyde functional groups can form crucial hydrogen bonds and hydrophobic interactions with amino acid residues in the active site of the enzyme. Similarly, molecular docking of this compound into the active sites of various target proteins can provide valuable predictions about its potential biological effects. The binding energies and interacting residues identified through these simulations are crucial for understanding its mechanism of action.

Table 1: Hypothetical Molecular Docking Results for this compound with Potential Protein Targets
Protein TargetPDB IDBinding Energy (kcal/mol)Key Interacting ResiduesInteraction Type
Tyrosinase2Y9X-7.8His263, Phe264, Val283Hydrogen Bond, Hydrophobic
Monoamine Oxidase B (MAO-B)2V5Z-8.2Tyr435, Gln206, Cys172Hydrogen Bond, Pi-Pi Stacking
Epidermal Growth Factor Receptor (EGFR)2J6M-6.9Leu718, Val726, Ala743Hydrophobic

Structure-Based Drug Design Principles

The SBDD process typically begins with the determination of the 3D structure of the target protein, often in complex with a ligand, through techniques like X-ray crystallography or NMR spectroscopy. Molecular docking simulations of this compound into this structure can then highlight which parts of the molecule are essential for binding and which regions could be modified to improve interactions.

For example, if docking studies reveal that a specific methoxy group on the magnolialdehyde scaffold is involved in a critical hydrogen bond, medicinal chemists can synthesize derivatives where this group is retained or replaced with other hydrogen-bonding moieties to potentially increase potency. Conversely, if a part of the molecule is exposed to the solvent and does not contribute significantly to binding, it can be a site for modification to improve pharmacokinetic properties like solubility or metabolic stability.

The iterative cycle of SBDD, involving computational design, chemical synthesis, and biological evaluation, accelerates the drug discovery process. nih.gov By focusing on the known structural features of the ligand-target interaction, SBDD minimizes the trial-and-error approach and facilitates the development of more effective and safer therapeutic agents derived from the this compound scaffold.

Table 2: Application of SBDD Principles to this compound Derivatives
Original MoietyProposed ModificationRationale based on SBDDPredicted Outcome
Methoxy group at C4Ethyoxy groupExplore larger hydrophobic pocketIncreased binding affinity
Aldehyde groupHydroxymethyl groupIntroduce additional hydrogen bond donorEnhanced selectivity
Aromatic ringAddition of a hydroxyl groupForm new hydrogen bond with a specific residueImproved potency

Research Outlook and Future Directions for 4 Methoxymagnaldehyde B

Development of Novel Synthetic Analogs with Optimized Biological Profiles

The development of synthetic analogs from a natural product lead is a cornerstone of medicinal chemistry, aiming to enhance efficacy, improve safety profiles, and overcome limitations such as poor bioavailability. researchgate.net For 4-Methoxymagnaldehyde B, a future research trajectory would involve the synthesis of a library of derivatives. This process would focus on modifying its core structure, the 5'-allyl-2'-hydroxyphenyl-4-methoxy-3-cinnamic aldehyde, to explore structure-activity relationships (SAR). nih.gov Key modifications could include alterations to the allyl group, the phenolic hydroxyl, and the methoxy (B1213986) substituent to assess their impact on cytotoxicity and selectivity for cancer cells. The goal of such synthetic endeavors would be to produce analogs with improved potency against a broader range of cancer cell lines and potentially reduced toxicity towards healthy cells. nih.gov

Exploration of Synergistic Biological Interactions with Other Bioactive Molecules

Combination therapy is a key strategy in cancer treatment to enhance therapeutic efficacy and overcome drug resistance. nih.gov Future studies should investigate the potential synergistic effects of this compound with established chemotherapeutic agents. nih.gov For instance, lignans (B1203133) have been shown to potentially enhance the antitumor effects of other drugs, and in some cases, help in overcoming chemoresistance. nih.govnih.gov A research program could explore combinations of this compound with drugs that have different mechanisms of action, such as DNA damaging agents or microtubule inhibitors. Such studies would not only reveal potential new combination therapies but also provide insights into the cellular pathways affected by this compound.

Advanced Chemical Biology Applications for Precise Target Validation and Mechanism Elucidation

A critical step in the development of any new anticancer agent is the identification and validation of its molecular target(s). nih.gov For this compound, advanced chemical biology approaches could be employed for this purpose. The synthesis of chemical probes, by attaching tags like biotin (B1667282) or fluorescent dyes to the this compound molecule, would enable the identification of its binding proteins within cancer cells. youtube.com Techniques such as affinity chromatography followed by mass spectrometry could then be used to isolate and identify these protein targets. youtube.com Once potential targets are identified, genetic methods like RNA interference (RNAi) or CRISPR-Cas9 gene editing can be used to validate their role in the cytotoxic effects of the compound. ubc.ca

Integration of Multi-Omics Data for a Systems-Level Understanding of Biological Impact

To gain a holistic understanding of the biological impact of this compound, a systems biology approach integrating various "omics" data is essential. nih.gov This would involve treating cancer cell lines with the compound and then performing a multi-omics analysis, including transcriptomics (to study changes in gene expression), proteomics (to analyze changes in protein levels and post-translational modifications), and metabolomics (to investigate alterations in metabolic pathways). nih.gov The integration of these large datasets can help in constructing a comprehensive picture of the cellular response to this compound, revealing the key pathways and networks it perturbs. mdpi.com This systems-level understanding can facilitate the identification of biomarkers for predicting treatment response and provide a more rational basis for designing combination therapies. frontiersin.org

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Reactant of Route 1
4-Methoxymagnaldehyde B
Reactant of Route 2
4-Methoxymagnaldehyde B

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.